
1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide typically involves the reaction of 3-Methyl-5-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide can be compared with other similar compounds, such as:
Isothiazolinones: Known for their biocidal properties, these compounds are used in various industrial applications.
Thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications
Eigenschaften
CAS-Nummer |
3683-58-7 |
|---|---|
Molekularformel |
C6H8N4S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
[(E)-(3-methyl-1,2-thiazol-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4-2-5(12-10-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+ |
InChI-Schlüssel |
VNGARQSDVSSXTK-FPYGCLRLSA-N |
Isomerische SMILES |
CC1=NSC(=C1)/C=N/NC(=S)N |
Kanonische SMILES |
CC1=NSC(=C1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


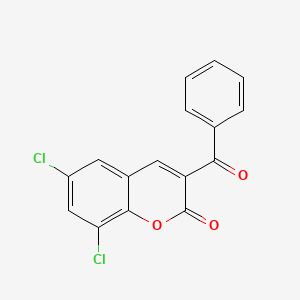
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
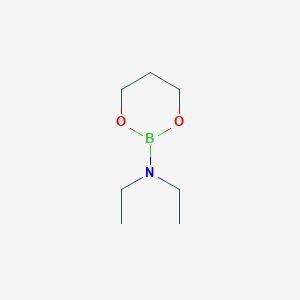
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)

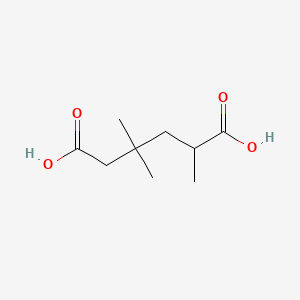

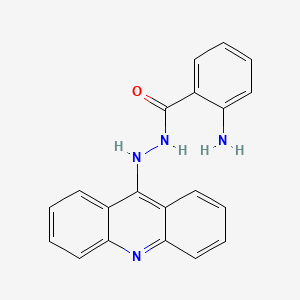

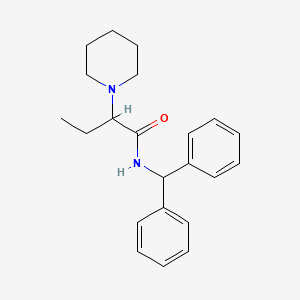
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)

![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
